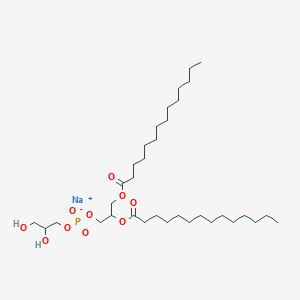

Sodium dimyristoylphosphatidylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium dimyristoylphosphatidylglycerol is a synthetic phospholipid commonly used in scientific research and pharmaceutical applications. It is known for its ability to form micelles and liposomes, which are essential for drug delivery systems. This compound is particularly valued for its role in solubilizing lipophilic drugs, enhancing their bioavailability and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dimyristoylphosphatidylglycerol can be synthesized through the esterification of glycerol with myristic acid, followed by the phosphorylation of the resulting diglyceride with phosphoric acid.

Industrial Production Methods: Industrial production typically involves large-scale esterification and phosphorylation processes, followed by purification steps such as crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium dimyristoylphosphatidylglycerol primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions where the sodium ion is replaced by other cations .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxygen or oxidizing agents like hydrogen peroxide.

Substitution: Various metal cations such as calcium or magnesium.

Major Products:

Hydrolysis: Glycerol and myristic acid.

Oxidation: Oxidized phospholipid derivatives.

Substitution: Dimyristoylphosphatidylglycerol salts with different cations.

Scientific Research Applications

Sodium dimyristoylphosphatidylglycerol is extensively used in various fields of scientific research:

Chemistry: As a model compound for studying lipid bilayers and membrane dynamics.

Biology: In the formulation of liposomes for drug delivery and gene therapy.

Medicine: Enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Used in the development of nanocochleates for targeted drug delivery.

Mechanism of Action

Sodium dimyristoylphosphatidylglycerol exerts its effects by forming micelles and liposomes. These structures encapsulate lipophilic drugs, increasing their solubility in aqueous environments. The hydrophilic outer layer of the micelles interacts with the aqueous environment, while the hydrophobic core contains the drug, facilitating its transport and delivery to target sites .

Comparison with Similar Compounds

- Sodium dilauroylphosphatidylglycerol

- Sodium dipalmitoylphosphatidylglycerol

- Sodium distearoylphosphatidylglycerol

Comparison: Sodium dimyristoylphosphatidylglycerol is unique due to its specific fatty acid composition (myristic acid), which influences its phase transition temperature and micelle formation properties. Compared to other similar compounds, it offers a balance between fluidity and stability, making it suitable for various applications in drug delivery and membrane studies .

Properties

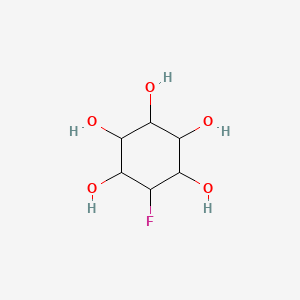

Molecular Formula |

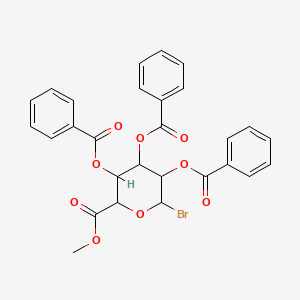

C34H66NaO10P |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

sodium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1 |

InChI Key |

QLNOOKSBAYIHQI-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)

![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)

![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)

![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)